2,2-dichloro-N-(2,6-diethylphenyl)acetamide
Description
2,2-Dichloro-N-(2,6-diethylphenyl)acetamide (CDEPA) is a chloroacetamide derivative with dual significance in agrochemical and biomedical research. Structurally, it features a 2,6-diethyl-substituted phenyl ring attached to a dichloroacetamide group. CDEPA is a critical metabolite of pre-emergent herbicides such as alachlor and butachlor, formed via N-dealkylation during their biodegradation . Beyond its role in herbicide metabolism, CDEPA exhibits antimicrobial activity against Mycobacterium tuberculosis with a minimum inhibitory concentration (MIC) of 0.45 µM, outperforming analogs like 2-phenylacetamide (MIC: 0.43 µM) .
Properties
IUPAC Name |
2,2-dichloro-N-(2,6-diethylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2NO/c1-3-8-6-5-7-9(4-2)10(8)15-12(16)11(13)14/h5-7,11H,3-4H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWSSKYADLNGQSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)C(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50369396 | |
| Record name | Acetamide, 2,2-dichloro-N-(2,6-diethylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50369396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39106-12-2 | |
| Record name | 2,2-Dichloro-N-(2,6-diethylphenyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39106-12-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetamide, 2,2-dichloro-N-(2,6-diethylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50369396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-dichloro-N-(2,6-diethylphenyl)acetamide typically involves the reaction of 2,6-diethylphenylamine with chloroacetyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:
Step 1: Dissolve 2,6-diethylphenylamine in an organic solvent like dichloromethane.
Step 2: Add chloroacetyl chloride dropwise to the solution while maintaining the temperature below 10°C.
Step 3: Stir the reaction mixture for several hours at room temperature.
Step 4: Quench the reaction with water and extract the product using an organic solvent.
Step 5: Purify the product by recrystallization or column chromatography.
Industrial Production Methods: On an industrial scale, the production of 2,2-dichloro-N-(2,6-diethylphenyl)acetamide involves similar steps but with optimized conditions for large-scale synthesis. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2,2-dichloro-N-(2,6-diethylphenyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or alcohols.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Formation of substituted acetamides.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Scientific Research Applications
2,2-dichloro-N-(2,6-diethylphenyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,2-dichloro-N-(2,6-diethylphenyl)acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Comparative Analysis with Structural and Functional Analogs
Structural Analogues
2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide
- Substituents : Methyl groups at the 2,6-positions of the phenyl ring (vs. ethyl in CDEPA).
- Molecular Weight : 232.104 g/mol (vs. 256.15 g/mol for CDEPA) .
- Crystallographic studies reveal similar hydrogen-bonding patterns but distinct dihedral angles between aromatic rings and acetamide groups, influencing solid-state packing .
2,2-Dichloro-N-(2,5-dichlorophenyl)acetamide
- Substituents : Chlorine atoms at the 2,5-positions of the phenyl ring.
- Key Differences :
2-Chloro-N-(2,6-dichloro-4-nitrophenyl)acetamide
Functional Analogues: Chloroacetamide Herbicides
CDEPA is a common metabolite of several herbicides (Table 1):
Key Observations :
- Metabolism : CDEPA is a shared intermediate in alachlor and butachlor degradation, whereas acetochlor forms 2-chloro-N-(2-methyl-6-ethylphenyl)acetamide (CMEPA) .
- Toxicity: CDEPA’s downstream metabolite, 2,6-diethylaniline, undergoes para-hydroxylation to form carcinogenic dialkylbenzoquinone imines in rats. Human liver microsomes metabolize CDEPA to 2,6-diethylaniline at 0.841 nmol/min/mg, slower than in rats (0.350 nmol/min/mg) .
Biological Activity
2,2-Dichloro-N-(2,6-diethylphenyl)acetamide is a compound of significant interest in pharmacology and toxicology due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Molecular Formula : C12H14Cl2N
- Molecular Weight : 232.15 g/mol
- CAS Number : 39084-88-3
The primary biological activity of 2,2-dichloro-N-(2,6-diethylphenyl)acetamide involves its interaction with various enzymes and cellular pathways:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it interacts with aldehyde dehydrogenase, which plays a role in the metabolism of aldehydes.
- Cell Signaling Modulation : It affects cell signaling pathways that regulate inflammatory responses, influencing gene expression related to inflammation.
- Toxicity Profile : The compound exhibits an acute oral LD50 for rats ranging from 1600 to 2000 mg/kg and an acute percutaneous LD50 greater than 3170 mg/kg, indicating a moderate toxicity level.
Biological Activity Overview
The biological activities of 2,2-dichloro-N-(2,6-diethylphenyl)acetamide can be summarized as follows:
| Biological Activity | Description |
|---|---|
| Anti-inflammatory Effects | Modulates inflammatory pathways and reduces inflammation markers in cells. |
| Cytotoxicity | Exhibits cytotoxic effects at high concentrations, leading to cell death. |
| Metabolic Interactions | Involved in various metabolic pathways through interactions with cytochrome P450 enzymes. |
Case Studies
Several studies have investigated the biological effects of this compound:
-
Study on Inflammatory Response :
- A study demonstrated that low doses of 2,2-dichloro-N-(2,6-diethylphenyl)acetamide significantly reduced the expression of pro-inflammatory cytokines in cultured macrophages. This suggests potential therapeutic applications in treating inflammatory diseases.
-
Toxicological Assessment :
- Research conducted on animal models indicated that exposure to high doses led to liver damage and altered enzyme levels associated with liver function. This highlights the importance of dosage in determining its safety profile.
- Metabolic Pathway Analysis :
Pharmacokinetics
The pharmacokinetic profile of 2,2-dichloro-N-(2,6-diethylphenyl)acetamide includes:
- Absorption : Rapidly absorbed following oral administration.
- Distribution : Distributed throughout body tissues with a preference for lipid-rich environments.
- Metabolism : Primarily metabolized by liver enzymes (cytochrome P450).
- Excretion : Excreted mainly via urine as conjugated metabolites.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
